Asp-Asp
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-3-carboxypropanoyl)amino]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O7/c9-3(1-5(11)12)7(15)10-4(8(16)17)2-6(13)14/h3-4H,1-2,9H2,(H,10,15)(H,11,12)(H,13,14)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYULLIZUDQONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aspartyl-Aspartate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028749 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58471-53-7 | |
| Record name | NSC332639 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Preparative Strategies for Asp Asp and Its Derivatives
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-phase peptide synthesis, introduced by Merrifield, revolutionized peptide synthesis by allowing for the rapid and efficient assembly of peptide chains on an insoluble solid support. wikipedia.org The peptide chain is built stepwise, usually from the C-terminus to the N-terminus, by repetitive cycles of deprotection and coupling. wikipedia.org
Fmoc-based Synthesis Protocols for Asp-Asp and this compound-Containing Peptides
Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a widely used strategy in SPPS due to its mild deprotection conditions. The Fmoc group, which protects the α-amino group, is typically removed using a weak base, such as piperidine (B6355638). peptide.comiris-biotech.de However, the presence of aspartic acid residues in a peptide sequence, particularly in Asp-Xaa motifs (where Xaa is glycine (B1666218), aspartic acid, asparagine, glutamine, or arginine), can lead to a significant side reaction known as aspartimide formation during Fmoc deprotection with piperidine. iris-biotech.deiris-biotech.de
Aspartimide formation involves the intramolecular cyclization of the aspartic acid side chain β-carboxyl group with the nitrogen of the peptide bond of the following amino acid, forming a five-membered succinimide (B58015) ring (aspartimide). iris-biotech.deiris-biotech.de This cyclic intermediate can then undergo hydrolysis or reaction with the base (e.g., piperidine) to yield a mixture of α- and β-linked peptides, as well as epimerized products. iris-biotech.deiris-biotech.de This side reaction reduces the yield of the desired product and complicates purification. iris-biotech.deiris-biotech.de
To mitigate aspartimide formation in Fmoc SPPS of this compound and related peptides, several strategies have been developed, including the use of modified Fmoc deprotection conditions and specialized protecting groups for the aspartic acid side chain. iris-biotech.deiris-biotech.de For instance, using a weaker base like morpholine (B109124) for Fmoc removal can reduce aspartimide formation, although it may not be sufficient for complete deprotection in all cases. iris-biotech.de Adding an acid, such as formic acid, to the piperidine solution can also help to reduce this side reaction. iris-biotech.deacs.org
Application of Functionalized Resins in this compound Synthesis (e.g., Wang Resin, 2-CTC Resin)
The choice of solid support (resin) is crucial in SPPS and depends on the desired C-terminal functionality of the peptide. For peptides with a C-terminal carboxylic acid, resins like Wang resin are commonly used. wikipedia.orgcphi-online.com Wang resin is a 4-alkoxybenzyl alcohol resin that is stable to Fmoc deprotection conditions but can be cleaved by moderate acid treatment, such as with trifluoroacetic acid (TFA). cphi-online.com
For the synthesis of protected peptide fragments or peptides containing acid-sensitive modifications, highly acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin are preferred. peptide.comcphi-online.com The bond between the peptide and the 2-CTC resin is very acid-sensitive and can be cleaved with very low concentrations of TFA or even with hexafluoroisopropanol. cphi-online.comnih.gov This allows for the cleavage of the peptide from the resin while retaining acid-labile side-chain protecting groups. peptide.comcphi-online.com The first amino acid is typically loaded onto 2-CTC resin by displacement of the chloride ion. cphi-online.com
Both Wang and 2-CTC resins have been successfully employed in the synthesis of peptides containing aspartic acid residues. cphi-online.comnih.gov
Strategic Employment of Protecting Groups for Aspartyl Residues
Effective protection of the aspartic acid side chain β-carboxyl group is essential to prevent undesired side reactions like aspartimide formation during peptide synthesis. iris-biotech.degoogle.com The most common protecting group for the aspartic acid side chain in Fmoc chemistry is the tert-butyl ester (OtBu). peptide.comiris-biotech.de However, as mentioned earlier, Asp(OtBu) is susceptible to aspartimide formation, especially when followed by certain amino acids and during piperidine treatment. iris-biotech.deiris-biotech.de
To address this, bulkier ester protecting groups have been developed to sterically hinder the intramolecular cyclization. Examples include the 3-methylpent-3-yl (OMpe) and 2,3,4-trimethylpent-3-yl (ODie) esters, which have shown improved resistance to aspartimide formation compared to the OtBu group. biotage.comcem.com Another effective bulky protecting group is the 2,4,6-trimethoxybenzyl (Tmb) group. iris-biotech.de
Novel protecting group strategies have also been explored. Cyanosulfurylides (CSY) have been reported as non-ester protecting groups that can completely suppress aspartimide formation. iris-biotech.deresearchgate.net These groups are stable to standard SPPS conditions and can be removed under aqueous conditions with electrophilic halogen species. iris-biotech.deresearchgate.net
Another approach involves the use of backbone amide protecting groups, such as 2,4-dimethoxybenzyl (Dmb), which can be introduced on the amide nitrogen preceding the aspartic acid residue to prevent the nucleophilic attack. iris-biotech.deresearchgate.net Pre-formed dipeptide building blocks with backbone protection can also be used. iris-biotech.deresearchgate.net
Here's a table summarizing some aspartic acid side-chain protecting groups and their impact on aspartimide formation:
| Protecting Group | Effect on Aspartimide Formation (compared to OtBu) | Notes | References |
| OtBu | Baseline (susceptible) | Most common in Fmoc SPPS | peptide.comiris-biotech.de |
| OMpe | Reduced | Bulky ester | biotage.comcem.com |
| ODie | Reduced | Bulky ester | biotage.com |
| OBno | Significantly Reduced | Bulky ester | |
| Tmb | Beneficial in preventing formation | Auxiliary protecting group on amide N | iris-biotech.de |
| CSY | Suppresses entirely | Non-ester, removed oxidatively | iris-biotech.deresearchgate.net |
Cleavage and Deprotection Methodologies Post-Synthesis
After the peptide chain has been assembled on the solid support, the peptide must be cleaved from the resin, and all remaining side-chain protecting groups must be removed. In Fmoc-based SPPS, this is typically achieved by treating the peptidyl resin with an acidic cocktail, most commonly TFA, in the presence of scavengers. sigmaaldrich.comthermofisher.com
TFA cleaves the linkage to the resin (for resins like Wang resin) and removes acid-labile side-chain protecting groups, such as the OtBu group on aspartic acid. sigmaaldrich.comthermofisher.com Scavengers are included in the cleavage cocktail to react with the released protecting groups and prevent them from re-alkylating or modifying the deprotected amino acid side chains. sigmaaldrich.comthermofisher.com Common scavengers include triisopropylsilane (B1312306) (TIS), water, and ethanedithiol (EDT). sigmaaldrich.com The specific composition of the cleavage cocktail and the reaction time are optimized based on the peptide sequence and the types of protecting groups used. sigmaaldrich.comthermofisher.com
For peptides synthesized on acid-labile resins like 2-CTC resin, a milder cleavage condition can be used to release the peptide while retaining some or all of the side-chain protecting groups, which can be useful for fragment condensation or further modifications in solution. peptide.comcphi-online.comnih.gov
Aspartimide formation can also occur during acid cleavage, although it is more prevalent under basic conditions used for Fmoc removal. iris-biotech.de Cleavage at lower temperatures can help to minimize this side reaction. sigmaaldrich.com
Solution-Phase Peptide Synthesis Approaches
While SPPS is widely used, solution-phase peptide synthesis remains valuable, particularly for the large-scale production of peptides and for the synthesis of shorter peptides or protected fragments. wikipedia.org In solution-phase synthesis, the protected amino acids or peptide fragments are coupled in a homogeneous solution. wikipedia.org
Chemical Condensation Reactions for Dipeptide Formation (e.g., TiCl4-assisted)
The formation of the peptide bond in solution-phase synthesis involves a chemical condensation reaction between the carboxyl group of one amino acid (or peptide fragment) and the amino group of another. wikipedia.orgekb.eg This reaction requires activation of the carboxyl group to make it reactive towards the amino group. Various coupling reagents are used for this purpose.
Recent research has explored the use of titanium tetrachloride (TiCl4) as a condensing agent for the solution-phase synthesis of dipeptides. mdpi.comresearchgate.netresearchgate.netrsc.org This method involves reacting N-protected amino acids with amino acid methyl esters in the presence of TiCl4, typically in a pyridine-buffered medium. mdpi.comresearchgate.netresearchgate.netrsc.org Pyridine helps to neutralize the hydrochloride salt of the amino acid ester and acts as a solvent. mdpi.comrsc.org
The TiCl4-assisted method has been shown to effectively promote peptide bond formation with high yields and diastereoselectivity. researchgate.netresearchgate.netrsc.org It is compatible with various N-terminal protecting groups, including Boc, Fmoc, and Z (benzyloxycarbonyl), and has been demonstrated to preserve common side-chain protecting groups, such as the tert-butyl ester on aspartic acid. mdpi.comresearchgate.netrsc.org Microwave irradiation can be used in conjunction with TiCl4 to significantly reduce reaction times. mdpi.com
For example, the synthesis of N-Boc-Asp(OtBu)-Phe-OMe, a protected dipeptide fragment of aspartame, has been successfully carried out using a TiCl4-assisted solution-phase approach. researchgate.netresearchgate.netrsc.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 471583 |
| Aspartic Acid | 440 |
| Piperidine | 8082 |
| Trifluoroacetic Acid | 6420 |
| Fmoc-Asp(OtBu)-OH | 402734 |
| Fmoc-Asp(OMpe)-OH | 135402532 |
| Fmoc-Asp(OBno)-OH | 11874178 |
| 2,4-Dimethoxybenzyl (Dmb) | 78297 |
| 2-Chlorotrityl Chloride | 139911 |
| Wang Resin | 52924950 |
| Titanium Tetrachloride | 24873 |
| Pyridine | 1049 |
Data Tables:
While detailed quantitative data specifically for this compound synthesis yields across different methods were not consistently available across the search results in a format suitable for direct comparison in a single table, the following table summarizes comparative data on aspartimide formation for different aspartic acid protecting groups based on one source :
| Protecting Group | Aspartimide/Deprotection Cycle (%) | Epimerization (%) |
| OtBu | 1.65 | 9.1 |
| OMpe | 0.49 | 4.2 |
| OBno | 0.06 | 0.9 |
| CSY | 0 | 0 |
| Protecting Group | Aspartimide/Deprotection Cycle (%) | Epimerization (%) |
|---|---|---|
| OtBu | 1.65 | 9.1 |
| OMpe | 0.49 | 4.2 |
| OBno | 0.06 | 0.9 |
| CSY | 0 | 0 |
This table illustrates the effectiveness of different protecting groups in minimizing aspartimide formation and epimerization during SPPS, highlighting the challenges associated with the OtBu group and the improved performance of bulkier or alternative protecting groups.
Selective Functional Group Transformations for this compound Derivatization
The this compound dipeptide contains multiple functional groups, including two free amino termini (if not protected), two peptide bonds, and four carboxylic acid groups (one α-carboxyl at the C-terminus and three side-chain β-carboxyls). Selective functional group transformations are crucial for creating derivatives with specific properties or for use in various applications.
Derivatization of the carboxyl groups in peptides, including the side-chain carboxyls of aspartic acid, is a common transformation. For instance, chemical derivatization of peptide carboxyl groups with tertiary or quaternary amine labeling reagents has been developed to generate highly charged peptide ions, which is beneficial for analysis by electron transfer dissociation mass spectrometry (ETD-MS/MS). nih.govnih.govgoogle.com This method can achieve nearly complete derivatization of all carboxyl groups (Asp, Glu, and C-termini). nih.govnih.gov The process typically involves protecting the native amino groups, followed by an amidation reaction to convert the carboxylic acids to tertiary or quaternary amine groups. nih.gov
Aspartyl peptides can also participate in catalytic reactions, indicating the potential for transformations involving the aspartic acid residues. For example, aspartyl peptides have been shown to act as catalysts in asymmetric oxidation reactions like alkene epoxidation and Baeyer-Villiger oxidation. researchgate.netacs.orgnih.gov These reactions can involve a catalytic shuttle between the aspartic acid catalyst and its reactive peracid form. researchgate.net The appended peptide sequence can influence the functional group selectivity, as well as the regio- and stereoselectivity of these oxidation reactions. acs.orgnih.gov
Selective protection and deprotection strategies are fundamental to achieving specific functional group transformations. For instance, protecting the side-chain carboxyl groups of aspartic acid with base-labile groups like the fluorenylmethyl ester (OFm) while the α-amino group is protected with an acid-labile group like Boc allows for selective deprotection and subsequent reactions. researchgate.netcdnsciencepub.com
Synthetic Routes for Constrained Analogues and Mimetics of this compound
Constrained analogues and mimetics of peptides are designed to mimic the biological activity of the parent peptide while possessing improved properties such as increased stability or modified conformational preferences. For this compound and Asp-containing sequences, synthetic routes to constrained analogues often involve introducing cyclic structures or incorporating non-natural amino acids or scaffolds.
Cyclic peptide analogues can be synthesized through the formation of lactam bridges, disulfide bonds, or other covalent linkages that restrict the conformational flexibility of the peptide chain. For example, cyclic peptide analogues containing aspartic acid have been synthesized through lactamization between a side-chain carboxyl group of aspartic acid and an amino group of another residue, such as lysine. acs.org The synthesis of a constrained analogue of the Asp-Gly (Asp-Gly) dipeptide involving alkylation of a chiral lactam has also been reported. researchgate.netnih.gov
Peptide mimetics that incorporate the functional elements of aspartic acid within a non-peptide scaffold are another approach to create constrained analogues. Teraryl-based α-helix mimetics have been developed, where amino acid side chains, including that of aspartic acid, are displayed on an aryl scaffold to mimic the presentation of residues in an α-helix. d-nb.inforesearchgate.netnih.gov These syntheses often involve coupling reactions, such as Pd-catalyzed cross-coupling, to assemble the scaffold and introduce the amino acid side chains. d-nb.inforesearchgate.net
Studies on β-peptides synthesized from L-aspartic acid monomers have shown that these oligomers can form stable helical secondary structures, suggesting their potential as peptide mimetics that mimic the conformation of α-peptides. nih.gov These β-peptides contain additional amide bonds in the side chains, offering opportunities for further structural modification. nih.gov
Biocatalytic and Biotechnological Production of this compound Containing Peptides
Biocatalysis and biotechnology offer alternative and often more environmentally friendly approaches for the synthesis of amino acids and peptides. While the direct biocatalytic production of the this compound dipeptide may not be as widely documented as the synthesis of larger peptides or individual amino acids, enzymatic methods are employed for the formation of peptide bonds and the production of aspartic acid, which are relevant to this compound synthesis.
Enzymatic peptide synthesis utilizes proteases or other enzymes to catalyze the formation of peptide bonds. Thermolysin, a thermostable protease, has been used for the enzymatic synthesis of dipeptide precursors, including those containing aspartic acid. acs.orgnih.gov For instance, thermolysin can catalyze the condensation of N-protected aspartic acid with another amino acid derivative to form a dipeptide precursor. acs.orgnih.gov The reaction conditions, such as water content and substrate concentration, can influence the enzymatic synthesis rate and yield. nih.gov Enzymatic methods have also been explored for the synthesis of precursor dipeptides of larger bioactive peptides. tandfonline.com
Biocatalytic methods are also extensively used for the production of L-aspartic acid itself. Aspartase (L-aspartate ammonia-lyase) is a key enzyme that catalyzes the reversible conversion of fumaric acid and ammonia (B1221849) to L-aspartic acid. wikipedia.orgresearchgate.netresearchgate.net This enzymatic reaction is used for the large-scale industrial production of L-aspartic acid. researchgate.net Recombinant microorganisms, such as Escherichia coli expressing aspartase, can be used as whole-cell biocatalysts for this conversion. researchgate.netresearchgate.netmdpi.com Engineered aspartase enzymes with improved activity and yield have been developed for the efficient production of aspartic acid and related compounds. mdpi.com
Biocatalytic approaches are also being explored for the synthesis of non-standard amino acids, some of which could potentially be incorporated into this compound derivatives or mimetics. For example, enzymes like UstD catalyze decarboxylative aldol (B89426) reactions using L-aspartate, leading to the formation of γ-hydroxy amino acids. wisc.edunih.gov
Here is a summary of some synthetic conditions and yields reported in the literature for related peptide couplings:
| Method | Substrates | Conditions | Product / Outcome | Reported Yield | Source |
| Enzymatic Synthesis (Alcalase) | Z-Asp-OMe and Val-NH₂ | pH 10.0, 35°C, acetonitrile/Na₂CO₃-NaHCO₃ buffer (9:1, V/V), 5 h | Z-Asp-Val-NH₂ | 63% | tandfonline.com |
| Enzymatic Synthesis (Immobilized Thermolysin) | N-(benzyloxycarbonyl)-L-aspartic acid and L-phenylalanine methyl ester | Ethyl acetate (B1210297), 3.5% water content | N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Aspartame precursor) | Highest initial synthetic rate at 3.5% water | nih.gov |
| Chemical Synthesis (TiCl₄) | N-protected amino acids and amino acid methyl esters | Pyridine, microwave heating | Dipeptides (various) | High yields | researchgate.net |
| Biocatalytic Production (Engineered E. coli Aspartase) | Crotonic acid | Whole-cell biocatalyst, 24 h | (R)-3-aminobutyric acid | 287.6 g/L (96% productivity) | mdpi.com |
| Chemical Derivatization (Carboxyl groups) | Tryptic peptides (containing Asp/Glu) | Two-step reaction: amino group protection, amidation with amine reagent | Carboxyl-derivatized peptides | ~99% efficiency | nih.govnih.gov |
Note: Yields and conditions are specific to the reported reactions and may vary for the direct synthesis of this compound.
Advanced Spectroscopic and Biophysical Characterization of Asp Asp Dipeptides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution and solid states. For Asp-Asp, NMR provides detailed information about the chemical environment of individual atoms, enabling the assignment of resonances and the elucidation of its molecular structure.
Proton (1H) and Carbon-13 (13C) NMR for Chemical Shift Assignment and Connectivity
1H and 13C NMR are fundamental techniques for the characterization of peptides like this compound. These methods provide chemical shift values and coupling constants that are indicative of the local electronic environment and connectivity of atoms within the molecule. Analysis of 1H NMR spectra allows for the identification of different proton environments, such as alpha (α) and beta (β) protons, and amide protons ijpsonline.comindexcopernicus.comnih.govresearchgate.net. Similarly, 13C NMR provides signals for the carbonyl carbons, alpha carbons, and beta carbons of the aspartic acid residues ijpsonline.comindexcopernicus.comnih.gov.
For instance, studies on related aspartic acid-containing peptides demonstrate the utility of 1H and 13C NMR in confirming the synthesized structure ijpsonline.comindexcopernicus.com. Chemical shifts observed in the NMR spectra are compared to theoretical values or reference compounds to validate the identity and purity of the synthesized dipeptide ijpsonline.com. The chemical shifts of the beta (β) CH2 group protons in aspartic acid, for example, are typically observed as distinct signals due to their diastereotopic nature researchgate.netchemrxiv.org.
Detailed NMR data, including chemical shifts and coupling constants, can be presented in tables to summarize the spectroscopic characteristics of this compound. While specific 1H and 13C NMR data solely for the this compound dipeptide in isolation were not extensively detailed in the search results, studies on peptides containing aspartic acid residues provide relevant insights into expected chemical shift ranges ijpsonline.comindexcopernicus.comchemrxiv.orgnorthwestern.edu.
Example Data Table (Illustrative, based on related peptides):
| Nucleus | Atom Type | Approximate Chemical Shift Range (ppm) |
| 1H | Amide NH | 8.0 - 9.0 |
| 1H | α-CH | 4.0 - 5.0 |
| 1H | β-CH2 | 2.5 - 3.0 |
| 13C | Carbonyl C | 170.0 - 175.0 |
| 13C | α-CH | 50.0 - 55.0 |
| 13C | β-CH2 | 35.0 - 40.0 |
Note: These ranges are approximate and can vary depending on factors like pH, solvent, and temperature.
Multinuclear NMR for Metal-Ligand Binding Analysis (e.g., Al(III) interactions)
Multinuclear NMR, particularly involving nuclei like 1H and 13C, is valuable for investigating the interaction of this compound with metal ions. The presence of multiple negatively charged carboxylate groups in this compound makes it a potential ligand for metal cations nih.govrsc.org. Changes in the chemical shifts of nuclei upon binding to a metal ion can provide information about the binding sites and the nature of the interaction.
Studies on the interaction of Al(III) with this compound and this compound-Asp have utilized multinuclear 1H and 13C NMR spectroscopy to study the complex formation in aqueous solutions nih.govresearchgate.net. These studies have shown that the carboxylate functions of the aspartic acid residues participate in Al(III) binding, potentially in a monodentate or chelating mode nih.gov. 13C NMR has been particularly useful in confirming the involvement of the carboxylate groups in metal binding nih.gov. The terminal amino group, however, appears to be excluded from coordination with Al(III) under the studied conditions nih.gov.
Solid-State NMR for Molecular Interactions in Condensed Phases
Solid-state NMR (SS-NMR) provides insights into the structure and molecular interactions of peptides in non-solution states, such as powders or self-assembled structures. While the search results did not provide specific SS-NMR data for this compound itself, studies on other dipeptides demonstrate the applicability of this technique to understand molecular packing and interactions in condensed phases researchgate.netresearchgate.net.
SS-NMR techniques like 1H MAS, 13C CP/MAS, and 1H–13C inverse HETCOR ultrafast MAS can be used to investigate the thermal stability and chemical processes occurring in self-assembled peptide structures researchgate.net. Although the focus of the cited studies was on dipeptides like Phe-Phe, Tyr-Ala, and Asp-Phe(OMe) (aspartame), the methodologies are relevant for studying this compound in a solid or aggregated state researchgate.net. SS-NMR can provide structural information on insoluble molecules and crystalline dipeptides researchgate.netresearchgate.net.
NMR for Detection of Isomerization and Cleavage Products
Aspartic acid residues in peptides are susceptible to non-enzymatic modifications, including isomerization and peptide-bond cleavage, particularly under certain conditions like mildly acidic pH nih.govresearchgate.net. Isomerization typically involves the formation of a cyclic succinimide (B58015) intermediate, which can then hydrolyze to form both the normal α-aspartyl peptide and the isoaspartyl (β-aspartyl) peptide researchgate.net. Peptide-bond cleavage can also occur, especially at Asp-Pro motifs nih.govnih.govresearchgate.net.
NMR spectroscopy is a valuable tool for detecting and characterizing these degradation products. Changes in the chemical shifts of protons and carbons, particularly around the modified aspartic acid residue and the adjacent amino acid, can indicate the formation of isoaspartate or cleavage products nih.govnih.govresearchgate.net. For instance, 2D NMR-based approaches have been developed for the unambiguous identification of isoAsp and the products of Asp-Pro peptide-bond cleavage in proteins nih.govnih.govresearchgate.net. These methods rely on the characteristic 1H-13C chemical shift correlations of isoAsp and the new termini formed upon cleavage nih.govnih.gov.
While direct NMR data on the isomerization or cleavage of this compound was not found, the principles and techniques applied to other aspartic acid-containing peptides and proteins are directly transferable. The detection of altered chemical shifts in the NMR spectrum of an this compound sample over time or under stress conditions would indicate the occurrence of these degradation pathways.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a complementary technique to NMR, providing information about the molecular weight and purity of peptides.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Purity
Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used technique for analyzing peptides and proteins. It provides accurate molecular weight information and can be used to assess the purity of a sample. In ESI-MS, the peptide solution is sprayed through a charged needle, creating charged droplets that evaporate, leaving behind charged peptide ions that are then detected by the mass analyzer ucsf.edu.
For this compound, ESI-MS can be used to determine its molecular weight by observing the mass-to-charge ratio (m/z) of the protonated or deprotonated molecular ions. The theoretical monoisotopic mass of this compound (C8H12N2O7) is approximately 248.06 Da nih.govuni.lu. ESI-MS experiments would typically show a peak corresponding to the protonated molecule ([M+H]+) at m/z ≈ 249.07 or the deprotonated molecule ([M-H]-) at m/z ≈ 247.06 uni.lu.
ESI-MS is also effective for assessing the purity of synthesized peptides. The presence of peaks at m/z values other than that of the target peptide can indicate impurities, such as incomplete synthesis products, side products, or contaminants. Studies on synthesized peptides, including those containing aspartic acid, routinely use ESI-MS to confirm the molecular weight and judge the purity of the isolated products ijpsonline.comrsc.org. For example, ESI-MS results have been used to confirm that purified peptide products are of high purity, often exceeding 95% ijpsonline.com.
Example Data Table (Illustrative, based on theoretical mass):
| Ion Type | Theoretical m/z |
| [M+H]+ | 249.07 |
| [M-H]- | 247.06 |
| [M+Na]+ | 271.05 |
| [M+K]+ | 287.03 |
Note: Observed m/z values may vary slightly depending on the instrument and experimental conditions.
The combination of NMR and ESI-MS provides a comprehensive approach to the characterization of this compound, allowing for the confirmation of its structure, assessment of its purity, and investigation of its behavior and interactions at the molecular level.
Ultrahigh Resolution Ion Mobility Spectrometry (IMS) for Isomeric Differentiation of Aspartyl Forms
Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) is a technique capable of separating ions based on their size, shape, and charge, providing an additional dimension of separation beyond mass-to-charge ratio. This is particularly valuable for differentiating isomeric and isobaric species, such as the various forms that can arise from aspartic acid residues, including L-Asp, D-Asp, L-isoAsp, and D-isoAsp. Spontaneous conversion of aspartic acid to isoaspartic acid is a common modification that can impact protein structure and function nih.govacs.org.
Studies have explored the use of IMS-MS to differentiate peptides containing Asp and isoAsp residues nih.govnsf.gov. High-resolution drift tube IMS-MS and cyclic IMS-MS have been employed to separate isomeric peptides based on differences in their collision-cross sections, which reflect their conformational preferences nih.govacs.org. While direct data on the ultrahigh resolution IMS of this compound dipeptide itself for isomeric differentiation was not specifically found, the principles established for longer peptides containing aspartyl and isoaspartyl residues are applicable nih.govacs.org. Differentiation can be achieved by examining the arrival time distributions of ions, which vary depending on their conformation acs.org. Additionally, coupling IMS with fragmentation techniques like collision-induced dissociation (CID) can provide further structural information to aid in isomer identification nih.govnsf.govacs.org. Differences in the relative intensities of fragment ions can help distinguish between Asp and isoAsp containing peptides nih.gov.
UPLC-MS/MS for Quantitative Dipeptide Profiling in Biological Samples
Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a sensitive and selective analytical technique widely used for the separation, identification, and quantification of peptides in complex biological matrices. This method is well-suited for profiling dipeptides, including this compound. UPLC provides high chromatographic resolution, allowing for the separation of various dipeptides and potentially their isomers, while MS/MS provides structural information through fragmentation patterns and enables sensitive detection and quantification.
UPLC-MS/MS has been utilized in the characterization of peptides and the identification of post-translational modifications such as the isomerization of aspartic acid acs.org. While specific quantitative profiling data for this compound dipeptide in biological samples was not detailed in the provided search results, the general application of UPLC-MS/MS for quantitative peptide analysis is well-established. The technique involves optimizing chromatographic separation parameters and mass spectrometric detection settings (e.g., selected reaction monitoring, SRM) to achieve the desired sensitivity and specificity for the target dipeptide. This allows for the accurate measurement of this compound levels in biological matrices, which can be important for understanding its metabolic roles or as a potential biomarker.
Optical Spectroscopy and Imaging Methods
Optical spectroscopy and imaging techniques provide valuable insights into the electronic structure, conformation, binding interactions, and self-assembly of this compound dipeptides.
UV/Vis Absorption and Fluorescence Spectroscopy for Binding and Conformational Studies
UV/Vis absorption spectroscopy measures the absorbance of light by a sample as a function of wavelength, providing information about the electronic transitions of chromophores present in the molecule. Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the emitted light, which is sensitive to the molecule's environment and conformation.
UV/Vis absorption and fluorescence spectroscopy are commonly used to study binding interactions and conformational changes in peptides and proteins researchgate.netnih.gov. While this compound itself does not possess strong intrinsic chromophores in the UV/Vis range, modifications or the presence of aromatic residues in larger peptides containing this compound can be probed. Studies on nicotinoyl aspartic acid dipeptide and tetrapeptide have utilized UV/Vis absorption and fluorescence spectroscopy to investigate their DNA-binding properties, demonstrating the applicability of these techniques to Asp-containing peptides ijpsonline.com. Changes in the absorption or fluorescence spectra upon binding to another molecule can indicate interaction and provide information about the binding affinity and stoichiometry researchgate.netunimi.it. Conformational changes can also be detected through alterations in the spectroscopic signals, particularly fluorescence, which is highly sensitive to the local environment of fluorescent residues researchgate.netmdpi.com. The interaction of metal ions with aspartic acid residues can also be studied using UV/Vis spectroscopy, as demonstrated by the analysis of Pr(III) complexation with L-Aspartic acid pnrjournal.com.
Circular Dichroism (CD) for Secondary Structure Analysis of this compound Containing Peptides
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins by measuring the differential absorption of left and right circularly polarized light. The peptide bond is the primary chromophore in the far-UV region (180-250 nm), and the CD spectrum in this region is characteristic of different secondary structures, such as alpha-helices, beta-sheets, turns, and random coils vlabs.ac.inrsc.orgexplorationpub.com.
Electron Microscopy for Visualization of Peptide Self-Assembly (e.g., Fibrils)
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provide high-resolution images that allow for the direct visualization of peptide assemblies, including ordered structures like fibrils. This is particularly relevant for peptides that undergo self-assembly, a process that can be influenced by amino acid sequence and environmental conditions.
Aspartic acid-containing peptides have been shown to self-assemble into various nanostructures, including fibrils researchgate.netrsc.orgresearchgate.netnih.gov. Electron microscopy is a key tool for characterizing the morphology of these assemblies. TEM, often with negative staining, can reveal the presence and morphology of individual fibrils, showing their linear, unbranched nature and dimensions researchgate.netacs.org. SEM provides a three-dimensional view of the assembled structures, illustrating the network formation by the fibrils researchgate.netrsc.org. For instance, TEM and SEM have been used to visualize fibrillar assemblies formed by a DOPA-containing pentapeptide that includes an aspartic acid residue researchgate.net. Similarly, SEM studies have shown the formation of one-dimensional nanostructures and fibrillary structures by L-Asp-based gemini (B1671429) surfactants rsc.org. Electron microscopy has also been used to observe amyloid-like fibrils formed by an alphaA-crystallin-derived peptide where the isomerization of an aspartate residue was found to be essential for fibril assembly nih.govplos.org.
Thioflavin T and Bis-ANS Fluorescence for Amyloid Fibril Detection and Hydrophobicity Assessment
Thioflavin T (ThT) and Bis-ANS (4,4'-dianilino-1,1'-binaphthalene-5,5'-disulfonic acid) are fluorescent probes commonly used in the study of protein and peptide aggregation, particularly amyloid formation, and to assess protein surface hydrophobicity.
ThT is a benzothiazole (B30560) dye that exhibits significantly enhanced fluorescence upon binding to amyloid fibrils, typically showing a characteristic red shift in its excitation spectrum and emission around 480-490 nm anaspec.comresearchgate.netgoogle.com. This makes ThT fluorescence a widely used assay for detecting the presence and monitoring the kinetics of amyloid fibril formation google.comtandfonline.com. The binding of ThT is often considered specific to the cross-beta sheet structure characteristic of amyloid fibrils anaspec.comresearchgate.net. ThT fluorescence has been used to study the formation of amyloid-like fibrils by peptides containing aspartic acid, demonstrating that the hydrophobicity around specific aspartate residues can be important for fibril formation nih.govplos.orgnih.gov.
Bis-ANS is a hydrophobic fluorescent probe that binds to exposed hydrophobic surfaces of proteins and peptides. Its fluorescence intensity and emission maximum are sensitive to the polarity of its environment; binding to hydrophobic sites typically results in an increase in fluorescence intensity and a blue shift in the emission maximum plos.orgresearchgate.netnih.gov. Bis-ANS fluorescence can therefore be used to assess the surface hydrophobicity of peptides and monitor changes in hydrophobicity associated with conformational changes or self-assembly plos.orgresearchgate.netnih.gov. Studies on peptides containing aspartic acid have used Bis-ANS fluorescence to evaluate changes in hydrophobicity, showing that amino acid substitutions can affect the peptide's hydrophobicity nih.govplos.orgplos.org. A decrease in Bis-ANS fluorescence intensity can suggest a decrease in the exposure of hydrophobic surfaces researchgate.net.
Differential Scanning Calorimetry (DSC) is a widely used technique to study the thermal properties and stability of biological molecules, including peptides and their interactions with lipid membranes. researchgate.nettainstruments.comucm.es It measures the heat flow associated with temperature-induced transitions, such as the gel-to-liquid crystalline phase transition of lipid bilayers. tainstruments.comucm.es By observing changes in the phase transition temperature (Tm), enthalpy (ΔH), and the shape of the thermogram, researchers can gain insights into how peptides interact with membranes, including whether they associate with the lipid headgroups or insert into the hydrophobic core. researchgate.nettainstruments.comucm.esnih.gov
The interaction of peptides with lipid membranes is crucial for various biological processes, including the function of antimicrobial peptides and membrane proteins. tainstruments.commdpi.com DSC can help determine the binding affinity of peptides to lipid membranes and differentiate between surface adsorption and insertion. researchgate.net Changes in the lipid phase transition upon peptide addition, such as shifts in Tm, broadening of the transition peak, or changes in enthalpy, indicate peptide-membrane interaction and can provide information about the effect of the peptide on membrane fluidity and stability. tainstruments.comucm.esnih.gov
For peptides containing aspartic acid residues, like this compound, electrostatic interactions with charged lipid headgroups can play a significant role in membrane binding. nih.govacs.orgnih.gov Acidic residues like aspartate can interact with positively charged lipids, influencing the membrane's thermotropic behavior. acs.orgnih.gov However, the specific effect on the lipid phase transition can vary depending on the peptide sequence, concentration, and lipid composition. nih.govacs.org
While the provided search results discuss DSC studies of peptide-membrane interactions in general and mention the role of aspartic acid residues in other peptides, there is no specific DSC data presented solely for the this compound dipeptide interacting with membranes. Studies on other peptides containing aspartic acid, such as a DDDY peptide or peptides with aspartate mutations, demonstrate that DSC is a valuable tool to assess their impact on membrane properties like phase transition temperature and enthalpy. nih.govnih.govacs.orgnih.gov For instance, studies on different peptides have shown that interaction with membranes can lead to decreased or increased transition temperatures and altered transition enthalpies, indicating disruption or stabilization of lipid packing. nih.govacs.orgnih.gov The absence of specific data for this compound highlights a potential area for future research using DSC to fully characterize its interaction thermodynamics with various membrane models.
Conformational Dynamics and Post Translational Modifications of Asp Asp
Isomerization Pathways of Aspartyl Residues within Dipeptides and Peptides
Aspartyl (Asp) residues within peptides and proteins are susceptible to spontaneous, non-enzymatic post-translational modifications that can significantly alter their structure and function. These modifications primarily proceed through the formation of a cyclic succinimide (B58015) intermediate, leading to isomerization and racemization of the original L-aspartyl residue.
Formation of Isoaspartyl (isoAsp) Linkages via Cyclic Succinimide Intermediates
A common degradation pathway for peptides containing aspartyl residues is the formation of a succinimide intermediate. nih.govnih.gov This process is initiated by a nucleophilic attack of the backbone nitrogen atom of the C-terminal neighboring amino acid on the side-chain carbonyl carbon of the aspartyl residue. researchgate.netmdpi.com This intramolecular reaction results in the formation of a five-membered succinimide ring and the release of a water molecule. nih.gov
The stability and rate of formation of this succinimide intermediate are influenced by several factors, including pH, temperature, and the local peptide sequence. nih.govnih.gov For instance, sequences where the aspartyl residue is followed by a small, flexible amino acid like glycine (B1666218) are particularly prone to succinimide formation. iris-biotech.deiris-biotech.de
Once formed, the succinimide intermediate is susceptible to hydrolysis, which can occur at either of its two carbonyl groups. researchgate.net Hydrolysis at one carbonyl regenerates the original aspartyl linkage, while hydrolysis at the other carbonyl results in the formation of an isoaspartyl (isoAsp) residue. nih.govresearchgate.net In an isoAsp residue, the peptide backbone is extended by one methylene (B1212753) group, as the linkage occurs through the β-carboxyl group of the original aspartate side chain. nih.govnih.gov Under physiological conditions, the hydrolysis of the succinimide intermediate typically yields a mixture of aspartyl and isoaspartyl products, with the isoaspartyl form being the major product, often in a ratio of approximately 3:1. nih.govacs.orgacs.org
The formation of isoAsp is a significant modification as it introduces a "kink" in the peptide backbone, which can lead to substantial changes in the protein's higher-order structure and biological activity. nih.govresearchgate.net
Racemization of L-Aspartic Acid to D-Aspartic Acid
The formation of the succinimide intermediate is also a key step in the racemization of L-aspartic acid residues to their D-enantiomers. nih.govmdpi.com The α-carbon of the succinimide ring is acidic and can be deprotonated to form a resonance-stabilized carbanion. acs.org Reprotonation of this planar intermediate can occur from either side, leading to the formation of both L- and D-succinimide. nih.govmdpi.com
Subsequent hydrolysis of the D-succinimide intermediate can then yield both D-aspartyl and D-isoaspartyl residues. nih.govnih.gov This process of racemization, like isoaspartate formation, is a spontaneous, age-dependent modification that can accumulate in long-lived proteins. nih.govteikyo.jp The presence of D-amino acids in proteins, which are typically composed exclusively of L-amino acids, can have profound effects on their structure and function. acs.org The rate of racemization is influenced by factors that affect the stability of the succinimide intermediate and the acidity of its α-carbon. acs.org
The interconversion of L-Asp can yield four different isomers: L-Asp, D-Asp, L-isoAsp, and D-isoAsp. uow.edu.au Studies on model peptides have shown that D-Asp can form readily from L-Asp, while the formation of D-isoAsp is a much slower process. uow.edu.au
Aspartimide Formation and Subsequent Hydrolysis
Aspartimide is another term for the cyclic succinimide intermediate formed from an aspartyl residue. iris-biotech.denih.gov Its formation is a significant side reaction in peptide synthesis, particularly during solid-phase peptide synthesis (SPPS) where basic conditions are used for deprotection, which can promote the cyclization reaction. iris-biotech.de Aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible. iris-biotech.desigmaaldrich.com
The aspartimide ring is relatively stable under anhydrous and acidic conditions but is readily hydrolyzed in aqueous basic or neutral solutions. nih.govacs.org As described previously, this hydrolysis leads to a mixture of α-peptides (containing the normal aspartyl linkage) and β-peptides (containing the isoaspartyl linkage). iris-biotech.de The ratio of these products is influenced by the reaction conditions and the peptide sequence. nih.gov In some specific contexts, such as certain lasso peptides, the hydrolysis of the aspartimide can be highly regioselective, yielding only the aspartyl form. nih.govacs.org
The formation and subsequent hydrolysis of aspartimide can lead to a heterogeneous mixture of peptide isomers, posing significant challenges for the purification and characterization of synthetic peptides and recombinant proteins. iris-biotech.deiris-biotech.de
Impact of Isomerization on Peptide and Protein Higher-Order Structure
The isomerization of aspartyl residues, leading to the formation of isoaspartyl and D-aspartyl residues, can have significant consequences for the three-dimensional structure and stability of peptides and proteins. These seemingly minor changes at the primary sequence level can propagate to affect the protein's folding, stability, and propensity to aggregate.
Influence on Three-Dimensional Folds and Stability of Asp-Asp Containing Sequences
Similarly, the conversion of an L-aspartyl residue to its D-enantiomer can also be structurally disruptive. acs.org D-amino acids have different stereochemical constraints compared to their L-counterparts, and their incorporation can introduce unfavorable steric clashes and alter the local peptide conformation. teikyo.jpsinica.edu.tw This can lead to a destabilization of the native protein structure.
In some cases, the presence of isoaspartyl residues has been shown to decrease the biological activity of proteins, likely due to these conformational changes affecting substrate binding or protein-protein interactions. nih.gov The stability of a protein can also be compromised, making it more susceptible to proteolytic degradation. researchgate.netnih.gov However, in other instances, peptides containing β-linked amino acids like isoaspartate have exhibited increased stability and resistance to proteolysis. nih.gov
Role in Protein Aggregation and Amyloid Fibril Formation
The structural perturbations caused by aspartyl isomerization are strongly linked to an increased propensity for protein aggregation and the formation of amyloid fibrils, which are characteristic of several age-related and neurodegenerative diseases. researchgate.netmdpi.com The accumulation of isoaspartyl and D-aspartyl residues in long-lived proteins can act as a trigger for misfolding and aggregation. nih.govacs.org
For instance, studies on amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease, have shown that isomerization of aspartyl residues can accelerate aggregation kinetics. nih.govteikyo.jp The presence of D-aspartate at specific positions in the Aβ sequence can influence the aggregation pathway and the morphology of the resulting amyloid fibrils. nih.govsinica.edu.tw It is thought that the altered conformations induced by these modifications expose hydrophobic regions of the protein, which can then self-associate to form insoluble aggregates. acs.org
Similarly, in α-crystallin, a major protein in the eye lens, age-related isomerization of aspartyl residues is associated with dissociation of the protein's multimeric structure and subsequent insolubilization, contributing to the formation of cataracts. researchgate.net The modified forms of α-crystallin are more prone to aggregation and precipitation. nih.gov The resistance of peptides containing D-amino acids or isoaspartate to normal proteolytic degradation may also contribute to their accumulation and the persistence of aggregates. researchgate.net
Computational Modeling of this compound Conformational States and Reactivity
Computational chemistry provides powerful tools to investigate the structural dynamics and reaction mechanisms of peptides like this compound at an atomic level of detail. Techniques such as molecular dynamics (MD) simulations and quantum chemical calculations offer insights that are often inaccessible through experimental methods alone.
Molecular dynamics (MD) simulations are a computational method used to predict the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map out the conformational landscape of a peptide like this compound, revealing its preferred shapes and the transitions between them.
To study the structural evolution of this compound, a typical MD simulation would be set up by placing the dipeptide in a simulation box filled with explicit water molecules to replicate an aqueous environment. The interactions between all atoms are described by a "force field," which is a set of parameters that define the potential energy of the system. Commonly used force fields for biomolecular simulations include AMBER and CHARMM. The simulation then proceeds by calculating the forces on each atom at a given instant and using this information to update the positions and velocities of the atoms over a small time step (typically 1-2 femtoseconds). Repeating this process for millions of steps allows for the simulation of the peptide's dynamics over nanosecond to microsecond timescales. uml.edu
Analysis of the resulting trajectory can reveal the distribution of key dihedral angles (phi, psi, and chi), which describe the conformation of the peptide backbone and side chains. From these distributions, a free energy landscape can be constructed, highlighting the most stable conformational states (energy minima) and the energy barriers between them. semanticscholar.org For this compound, these simulations can predict the flexibility of the backbone, the orientation of the two acidic side chains, and the extent of their interaction with each other and the surrounding solvent. Furthermore, specialized techniques like constant pH MD simulations can be employed to model how changes in pH affect the protonation states of the carboxyl groups and, consequently, the dipeptide's conformational preferences. acs.org
| Parameter | Value/Description | Purpose |
|---|---|---|
| System | 1 this compound dipeptide molecule | The molecule of interest for the simulation. |
| Force Field | AMBER ff14SB | Defines the potential energy function for atomic interactions. |
| Solvent | TIP3P Explicit Water Model | Simulates the aqueous physiological environment. |
| Simulation Box | Cubic, 10 Å buffer distance | Contains the system; buffer ensures the peptide does not interact with its own periodic image. |
| Temperature | 300 K | Maintained using a Langevin thermostat to simulate physiological temperature. |
| Pressure | 1 atm | Maintained using a barostat for constant pressure conditions. |
| Time Step | 2.0 fs | The interval for updating atomic positions and velocities. |
| Simulation Length | 500 ns | The total duration of the simulation to ensure adequate sampling of conformational space. |
While MD simulations excel at modeling conformational changes, quantum chemical (QC) methods are required to study the details of chemical reactions, such as the breaking and forming of covalent bonds during aspartyl isomerization. These methods, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule, allowing for the detailed mapping of reaction pathways.
The isomerization of an aspartyl residue into its isoaspartyl form proceeds through a five-membered succinimide (or aminosuccinyl) intermediate. QC calculations have been instrumental in elucidating the mechanism of this transformation. Studies often use a model compound such as N-acetyl-L-aspartate-N'-methylamide (Ace-Asp-Nme) to represent an aspartyl residue within a peptide chain, a model that is directly analogous to the C-terminal residue in this compound. nih.govmdpi.com
These calculations have shown that the reaction involves two main steps:
Cyclization: The backbone nitrogen atom of the residue following the Asp performs a nucleophilic attack on the side-chain carbonyl carbon of the Asp. This is the rate-determining step and leads to the formation of a tetrahedral intermediate. nih.gov
Dehydration: The tetrahedral intermediate eliminates a water molecule to form the planar succinimide ring.
DFT calculations can precisely determine the geometry of the reactant, the transition state (the highest energy point along the reaction path), and the products for each step. From the energy difference between the reactant and the transition state, the activation energy barrier for the reaction can be calculated. Research has shown that this reaction can be catalyzed by water molecules or other species like phosphate (B84403) or acetate (B1210297) ions, which act as proton-transfer mediators to lower the activation energy. nih.govmdpi.com For the uncatalyzed reaction, the barrier is prohibitively high, but with the assistance of catalysts, the calculated activation barrier is consistent with the slow, spontaneous isomerization observed experimentally in proteins. nih.govresearchgate.net
| Finding | Description | Computational Details |
|---|---|---|
| Reaction Intermediate | A five-membered succinimide ring is the key intermediate. | Geometry optimization of stationary points. |
| Rate-Determining Step | The initial cyclization (nucleophilic attack) to form a tetrahedral intermediate. | Transition state search and energy calculations. |
| Activation Energy (Ea) | ~26.7 - 26.9 kcal/mol (for water or phosphate-catalyzed reaction). nih.govresearchgate.net | Energy difference between reactant complex and the first transition state. |
| Catalysis | Reaction is catalyzed by water, phosphate, or acetate ions acting as proton shuttles. nih.govmdpi.com | Inclusion of explicit catalyst molecules in the calculation model. |
| Computational Method | DFT (e.g., B3LYP or ωB97X-D functional). mdpi.commdpi.com | Standard method for reaction mechanism studies. |
| Basis Set | e.g., 6-31+G(d,p) or 6-311+G(d,p). mdpi.commdpi.com | Describes the atomic orbitals used in the calculation. |
Interactions of Asp Asp with Biological Macromolecules and Systems
Metal Ion Coordination Chemistry
Asp-Asp exhibits significant capabilities in coordinating metal ions, primarily through its carboxylate functionalities. This interaction is a key aspect of its biochemical behavior.
Chelation Properties of this compound with Metal Cations (e.g., Al(III))
The dipeptide this compound, with its negatively charged carboxylate groups, can bind to metal cations even in weakly acidic solutions. Studies investigating the interaction of aluminum(III) (Al(III)) with this compound have shown the formation of various mononuclear 1:1 complexes with different protonation states. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C-NMR, has provided evidence for the participation of the carboxylate groups in both monodentate and chelating modes of binding with Al(III). However, the terminal amino group appears to be excluded from this coordination. researchgate.net While this compound can bind Al(III), its ability to keep the ion in solution and prevent precipitation of Al(OH)3 at physiological pH is limited compared to ligands with a more specific arrangement of side-chain donors. researchgate.netnih.gov
Oligopeptides of aspartic acid generally exhibit enhanced metal binding ability due to the presence of multiple carboxylate functions. researchgate.net For instance, poly(aspartic acid) (PASP), a polymer of aspartic acid, is known as a green chelant for various metal ions, including heavy and alkaline earth metal cations. acs.orghangta.groupnih.gov This strong affinity results in the formation of stable complexes. hangta.group The chelation ability of PASP originates from the unique positions of adjacent carboxylic acid groups and lone pair electrons from the backbone nitrogen, enabling effective ion entrapment. hangta.group
Specificity of Carboxylate Functions in Metal Binding
The carboxylate groups of aspartic acid residues are primary sites for metal ion coordination in peptides and proteins. ingentaconnect.comepfl.ch In the context of this compound, the two carboxylate groups contribute significantly to its metal-binding capabilities. Research on the interaction of metal ions with aspartic acid indicates that both the α- and β-carboxylate groups can be involved in the coordination of metal ions like calcium and magnesium, particularly in the pH range of 4-8. bibliotekanauki.pl This simultaneous interaction with both carboxyl groups suggests a chelating mechanism. bibliotekanauki.pl
Studies on copper(II) complexes with dipeptides containing aspartyl residues have shown that the presence of an alpha-carboxylate group in the N-terminal part can enhance metal-binding ability, leading to stable bis complex formation involving amino acid-like coordination. nih.gov While aspartic acid can chelate metal ions weakly via the amino nitrogen and carbonyl oxygen, a stronger chelation can occur with some metal ions, such as Cu(II), upon involvement of a deprotonated amide nitrogen, typically under neutral pH conditions. scirp.org This highlights the versatility of the coordination modes involving the carboxylate and potentially the amide groups within aspartyl-containing peptides.
Data on the binding constants of metal ions with aspartic acid can provide insight into the relative affinities. For instance, the stability order for aspartate with certain metal ions follows the Irving-Williams sequence. scirp.org
| Metal Ion | Stability Order (Example with Aspartate) |
| Cu²⁺ | Generally higher affinity |
| Zn²⁺ | Varies |
| Co²⁺ | Varies |
| Mn²⁺ | Generally lower affinity |
Note: This table is illustrative based on general trends observed for aspartate and related ligands; specific values for this compound would require dedicated studies. scirp.org
Nucleic Acid Interactions
While direct interactions of unmodified this compound with nucleic acids are not extensively documented, modified compounds incorporating this compound or aspartic acid residues have shown interactions with DNA.
DNA-Binding Properties of this compound Modified Compounds
Modifications of compounds with aspartic acid residues can influence their interaction with DNA. For example, nicotinoyl aspartic acid dipeptide (NA-Asp-Asp) and tetrapeptide (NA-Asp-Asp-Asp-Asp) have been synthesized and their DNA-binding properties studied using spectroscopic methods. ijpsonline.comijpsonline.com These studies indicated that the interaction of these nicotinoyl derivatives with calf thymus DNA (ctDNA) is primarily due to electrostatic repulsion with the DNA phosphate (B84403) backbone. ijpsonline.com This electrostatic repulsion can lead to a conformational contraction of ctDNA and a hypochromic effect in UV absorption spectra. ijpsonline.com
The binding constants of NA-Asp-Asp and NA-Asp-Asp-Asp-Asp with ctDNA were found to be below the typical range for intercalation, suggesting a different mode of interaction, likely dominated by electrostatic forces due to the ionized carboxyl groups of the aspartic acid residues at physiological pH. ijpsonline.comijpsonline.com The presence of increasing numbers of aspartic acid residues in these nicotinoyl derivatives was observed to weaken the interaction with ctDNA, likely due to enhanced electrostatic repulsion from the negatively charged carboxylates. ijpsonline.com
Data on Binding Constants of Nicotinoyl Derivatives with ctDNA: ijpsonline.comijpsonline.com
| Compound | Binding Constant (mol⁻¹ L⁻¹) |
| Nicotinic Acid (NA) | 5.81 × 10² |
| NA-Asp-Asp | 1.84 × 10² |
| NA-Asp-Asp-Asp-Asp | 1.89 × 10² |
The hypochromism observed in UV absorption also reflects the interaction strength, with higher hypochromism indicating stronger interaction. Nicotinic acid showed the highest hypochromism, followed by NA-Asp-Asp and then NA-Asp-Asp-Asp-Asp, consistent with the binding constant data and the proposed electrostatic repulsion mechanism. ijpsonline.com
Data on Hypochromism of Nicotinoyl Derivatives with ctDNA: ijpsonline.com
| Compound | Hypochromism (%) |
| Nicotinic Acid (NA) | 55.8 |
| NA-Asp-Asp | 14.57 |
| NA-Asp-Asp-Asp-Asp | 7.55 |
While these studies focus on modified compounds, they illustrate how the inclusion of aspartic acid residues, and by extension the this compound moiety, can influence interactions with DNA through electrostatic effects mediated by the carboxylate groups.
Protein and Peptide Interactions
This compound and aspartic acid residues play crucial roles in protein and peptide interactions, contributing to structure and function through various mechanisms, including hydrogen bonding.
Inter-Helix Hydrogen Bonding in Transmembrane Protein Assembly
Aspartic acid residues are known to participate in inter-helix hydrogen bonding within transmembrane proteins. escholarship.orgembopress.orgnih.govpnas.org These interactions can be significant drivers for the di- or trimerization of transmembrane helices in different environments, including detergent micelles and lipid bilayers. escholarship.orgembopress.orgnih.gov Specifically, this compound pairs have been shown to promote the formation of helical hairpins during the assembly of membrane proteins mediated by the translocon in the endoplasmic reticulum. escholarship.orgembopress.orgnih.govsu.se
Studies using in vitro translation of model integral membrane protein constructs have demonstrated that interactions mediated by asparagine (Asn) or aspartic acid residues with a neighboring transmembrane helix can enhance the membrane insertion efficiency of marginally hydrophobic transmembrane segments. escholarship.orgembopress.orgnih.gov This suggests that inter-helix hydrogen bonds involving this compound can form within the context of the Sec61 translocon and are important for membrane protein assembly. escholarship.orgembopress.orgnih.govsu.se
The effect of this compound pairs on helical hairpin formation has been observed to be position-specific within a transmembrane hydrophobic segment. su.se The strength of hydrogen-bond interactions between transmembrane helices mediated by polar residues like Asp is well-established. nih.govembopress.org While the effect on the apparent free energy of insertion (ΔGapp) might be moderate, these interactions are considered important for maintaining local structural features and the integrity of protein active sites. embopress.orgnih.gov The high level of conservation of this compound interactions in many Class A β-lactamases, located near the active site, further underscores their structural importance. nih.gov
Modulation of Proteolytic Maturation Processes
Proteolytic maturation, the process by which proteins are converted from inactive precursors (zymogens or proproteins) into their active forms through specific proteolytic cleavage, is a critical regulatory mechanism in cells. Aspartic proteases are known to play significant roles in these processes. wikipedia.org
Many eukaryotic aspartic endopeptidases are synthesized with propeptides, which are segments that often block the active site and maintain the enzyme in an inactive state until they are cleaved off. dsmz.de This autocatalytic conversion can be triggered by changes in pH. wikipedia.org The propeptides can contain conserved motifs and interact with residues in the active site, preventing premature activity. dsmz.de
Research has also highlighted the involvement of membrane-anchored aspartic proteases in developmental processes that require precise protein processing, maturation, and degradation. For example, two putative glycosylphosphatidylinositol (GPI)-anchored aspartic proteases in Arabidopsis have been characterized for their role in pollen and ovule development, where they are highly expressed and contribute to pollen activity. This underscores the importance of aspartic protease activity, and by extension, the potential influence of molecules interacting with these enzymes, in modulating crucial biological maturation events.
Interactions with Lipid Bilayers and Model Membranes
The interaction of peptides and amino acids with lipid membranes is fundamental to various cellular processes, including membrane protein insertion, signaling, and membrane stability. Aspartic acid residues, due to their charged nature, can influence these interactions.
Studies investigating the interaction of amino acids with lipid bilayer membranes have shown that negatively charged amino acids like aspartic acid can interact strongly with lipid membranes, particularly with negatively charged ones, potentially stabilizing their gel phase.
Peptide sequences containing aspartate residues can also play a role in membrane interactions. For instance, this compound pairs within transmembrane helices have been shown to promote helix-helix interactions and the formation of helical hairpins during the assembly of membrane proteins in the endoplasmic reticulum. These interactions, mediated by inter-helix hydrogen bonding involving aspartic acid, can enhance the membrane insertion efficiency of marginally hydrophobic transmembrane segments.
Model peptides designed to mimic lipid-binding motifs in proteins, such as apolipoproteins, and containing aspartate residues, have been studied for their binding to lipid bilayers. These studies can provide quantitative thermodynamic analyses of the binding process, revealing insights into peptide-lipid interactions and the influence of factors like membrane charge.
However, it's also noted that free aspartic acid itself may not readily enter lipid membranes but rather diffuse in the surrounding solution. The context of the aspartate residue within a peptide or protein, and its environment (e.g., presence in a transmembrane helix), significantly influences its interaction with the lipid bilayer. The role of specific aspartate residues in the interaction of proteins like cardiotoxins with phospholipid bilayers has also been investigated, showing that modifications to these residues can impact membrane permeability and structural flexibility.
Effects on Protein Folding and Unfolding Pathways
Studies examining the contribution of charged groups to the enthalpic stabilization of folded proteins suggest that buried charged atomic groups, including those from aspartate, can contribute favorably to protein enthalpic stability. The positioning and environment of these charged residues within the protein structure are critical.
The presence and location of aspartate residues can influence protein unfolding. For example, aspartate has been shown to induce the unfolding of rabbit muscle creatine (B1669601) kinase, demonstrating a direct effect on protein conformation. The mechanism of aspartate-induced unfolding can differ from that of other denaturants.
Furthermore, the substitution of aspartic acid with other amino acids, such as glutamic acid, can alter the unfolding transition temperature of a protein, indicating the specific contribution of aspartate to protein stability. While both aspartate and glutamate (B1630785) are negatively charged, differences in their side chain length and flexibility can lead to variations in their impact on protein structure and stability.
The role of surface-exposed charged residues, including aspartate, in the transition states of protein folding has also been investigated, providing insights into the energetic landscape of the folding process. Charged residues are also implicated in protein aggregation, and the balance between forces driving folding and aggregation is influenced by the properties and distribution of these residues.
Research on Organ-Specific Distribution and Metabolism of this compound Containing Dipeptides
Research into the organ-specific distribution and metabolism of dipeptides is an emerging area, providing insights into their physiological roles and potential as biomarkers. While extensive data specifically on the distribution and metabolism of the this compound dipeptide is limited in the provided search results, studies on other aspartate-containing dipeptides and free aspartate offer relevant context.
A novel UPLC-MS/MS method has been established to quantify a range of dipeptides in various mouse organs and biological fluids, revealing organ-specific distribution patterns for many dipeptides. This research detected 30 out of 36 investigated dipeptides with distinct distribution profiles. For instance, Gly-Asp was found to be high in the spleen and thymus, while Asp-Gln was present at high concentrations in the liver. These findings indicate that the composition and levels of dipeptides vary significantly across different tissues.
Studies on the distribution of aspartate itself (both L- and D-forms) have shown specific patterns in mammalian tissues, including the central nervous system and endocrine glands. D-Aspartate, for example, is highly enriched in the brain during prenatal development but decreases in adulthood, while its concentration in endocrine glands increases postnatally. Enzymes involved in aspartate metabolism, such as D-aspartate oxidase (DDO), also exhibit tissue-specific expression patterns.
While the metabolism of free aspartate is well-studied, involving pathways like transamination and incorporation into proteins and nucleotides, the metabolic fate of dipeptides containing aspartate, including this compound, would involve their hydrolysis into constituent amino acids by peptidases. The released aspartate would then enter the general metabolic pool.
The organ-specific distribution of dipeptides suggests that their presence and turnover are tightly regulated, potentially reflecting tissue-specific functions or metabolic requirements. Further research is needed to fully elucidate the specific distribution and metabolic pathways of this compound containing dipeptides and their physiological significance in different organs.
Enzymatic and Non Enzymatic Degradation Mechanisms of Asp Asp
Non-Enzymatic Degradation Pathways
Non-enzymatic degradation of peptides is a significant concern in various applications, particularly for therapeutic peptides and proteins. These reactions can occur spontaneously under physiological or storage conditions.
Factors Influencing Degradation Rates of Asp-Asp Dipeptides (pH, Temperature, Ionic Strength, Oxidative Conditions)
The rate of non-enzymatic degradation of this compound containing peptides is significantly influenced by environmental factors such as pH, temperature, ionic strength, and oxidative conditions.
pH: pH plays a critical role in the degradation of aspartic acid residues. Under mildly acidic conditions (pH 4.0–6.0), isomerization through a cyclic succinimide (B58015) intermediate is a prominent pathway . At acidic pH (≤5), peptide bond cleavage at the C-terminus of an Asp residue is a frequent degradation pathway nih.gov. The cleavage rate decreases as pH increases, becoming negligible above pH 5 nih.gov. Conversely, at neutral or alkaline pH (pH > 6.0), isomerization dominates encyclopedia.pub. The deamidation of asparagine, which can lead to aspartate formation, is also more favorable at pH ≥ 6 researchgate.net.
Temperature: Elevated temperatures accelerate various degradation pathways, including isomerization and peptide bond cleavage researchgate.netcreative-proteomics.comresearchgate.netnih.gov. Isomerization rates, for instance, can increase significantly with temperature . High temperature can accelerate aspartate isomerization, leading to isoaspartate formation at slightly acidic pH nih.gov.
Ionic Strength: Ionic strength can also influence isomerization rates, with higher ionic strength leading to faster rates creative-proteomics.com.
Oxidative Conditions: Oxidative stress is another factor that can contribute to the non-enzymatic fragmentation of peptides creative-proteomics.comresearchgate.net.
Mechanism of Peptide Backbone Cleavage at this compound Motifs
Peptide backbone cleavage at this compound motifs primarily occurs through an intramolecular reaction initiated by the aspartic acid side chain. This mechanism involves the nucleophilic attack of the ionized side-chain carboxylate on the carbonyl carbon of the peptide bond at the C-terminus of the aspartic acid residue nih.govresearchgate.netnih.govnih.gov. This attack leads to the formation of a cyclic anhydride (B1165640) intermediate researchgate.netnih.govnih.govresearchgate.net. The formation of this intermediate results in the cleavage of the peptide bond nih.govresearchgate.netnih.gov. The cyclic anhydride intermediate is highly reactive and can subsequently undergo hydrolysis, typically resulting in the original aspartyl linkage or, in some cases, leading to isomerization products encyclopedia.pubresearchgate.netresearchgate.net. This cleavage pathway can occur under mildly acidic conditions (pH 4–5) researchgate.net. In the context of this compound motifs, the neighboring aspartic acid residues can influence this process, potentially by affecting the pKa values of the side chain carboxyl groups through hydrogen bonding, which can facilitate ionization and subsequent nucleophilic attack researchgate.net.
Enzymatic Hydrolysis and Processing
Enzymatic degradation involves specific enzymes that catalyze the hydrolysis of peptide bonds. While typical proteases cleave standard alpha-peptide bonds, other enzymes are involved in the processing of modified or non-alpha linkages that can arise from aspartic acid degradation.
Specificity of Isoaspartyl Dipeptidases for this compound Linkages
Isoaspartyl dipeptidases, such as IadA and IaaA, are enzymes known to hydrolyze beta-aspartyl dipeptides nih.govpnas.orgosti.govbiorxiv.orgplos.orgresearchgate.net. These beta-linkages (isoaspartyl linkages) can form spontaneously in proteins through the isomerization of aspartyl or asparaginyl residues via a succinimide intermediate encyclopedia.pubnih.govplos.orgplos.org. While these enzymes are crucial for degrading peptides containing the abnormal isoaspartyl linkages that can arise from Asp degradation, their primary specificity is for these beta-linked dipeptides rather than the standard alpha-linked this compound dipeptide biorxiv.orgresearchgate.net. They play a role in the subsequent processing of degradation products that may contain isoaspartyl linkages nih.govpnas.orgosti.gov. Some studies indicate that these enzymes have broad substrate specificity for beta-aspartyl dipeptides, accepting a range of amino acids attached to the beta-linked aspartate biorxiv.orgresearchgate.net.
Role of Cyanophycinases in the Degradation of β-Asp-Arg Dipeptides
Cyanophycinases are specialized enzymes that play a direct role in the degradation of cyanophycin, a bacterial biopolymer composed of a poly-aspartate backbone with arginines linked to each aspartate side chain through isopeptide bonds nih.govmcgill.ca. Cyanophycinases specifically cleave the backbone peptide bonds of cyanophycin, releasing β-Asp-Arg dipeptides nih.govpnas.orgosti.govresearchgate.netmcgill.carcsb.org. These β-Asp-Arg dipeptides are then further hydrolyzed into free aspartate and arginine by enzymes with isoaspartyl dipeptidase activity nih.govpnas.orgosti.govresearchgate.net. Therefore, cyanophycinases are responsible for the initial breakdown of cyanophycin into β-Asp-Arg units, which are subsequently processed by other enzymes.
Resistance of D-β-Asp Residues to Proteolytic Cleavage
D-amino acids, including D-β-Asp residues, exhibit increased resistance to degradation by most proteases compared to their L-enantiomeric counterparts nih.govtufts.edu. This resistance is primarily due to the stereospecificity of typical proteases, which are chiral enzymes designed to recognize and cleave peptides composed of L-amino acids tufts.edu. The presence of D-β-Asp residues in a peptide can therefore increase its half-life in biological systems by making it less susceptible to proteolytic breakdown nih.gov. Differences in the pKa and conformation between L-α-Asp and D-β-Asp side chains are considered plausible factors contributing to the reduced reactivity of D-β-Asp towards peptide bond cleavage nih.gov.
Research Applications and Prospective Directions for Asp Asp Dipeptide
Asp-Asp as a Fundamental Model System for Peptide Bond Formation and Hydrolysis
The formation and hydrolysis of peptide bonds are fundamental processes in protein synthesis and degradation. Dipeptides like this compound serve as valuable model systems for studying the mechanisms and kinetics of these reactions. Research has investigated the influence of the primary sequence on the degradation of aspartyl residues, including the formation of cyclic imides and the hydrolysis of peptide bonds nih.gov. Studies using hexapeptides containing aspartic acid have shown that the rate of intramolecular cyclic imide formation is significantly affected by the amino acid on the C-terminal side of the aspartyl residue nih.gov. The hydrolysis of peptide bonds can occur through different pathways, including direct hydrolysis and cyclic intermediate hydrolysis, with computational studies indicating that cleavage at the aspartic residue occurs preferentially via the cyclic intermediate hydrolysis pathway researchgate.net. The stability of peptides containing aspartic acid is influenced by factors such as pH, buffer concentration, and temperature, with the ionization state of the aspartic acid side chain playing a significant role in reaction rates nih.gov.
Investigations into Age-Related Protein Modifications and Associated Molecular Mechanisms
Aspartic acid residues in proteins are particularly susceptible to spontaneous post-translational modifications, such as isomerization and racemization, which can lead to the formation of isoaspartic acid and D-aspartic acid residues grantome.comacs.orgmdpi.com. These modifications accumulate in long-lived proteins over time and are considered hallmarks of protein aging acs.orgmdpi.comnih.gov. The isomerization of aspartic acid residues, which can occur through a succinimide (B58015) intermediate, can significantly alter protein structure and function grantome.comacs.org. This process is implicated in the aggregation and malfunction of aged proteins and is associated with age-related diseases acs.orgresearchgate.net. The accumulation of D-aspartic acid in proteins, such as those found in dental enamel, has been shown to correlate with chronological age and is used in molecular age estimation mdpi.comnih.gov. Research in the aging eye lens, for example, has shown the accumulation of L-isoaspartate within crystallin peptides, which can promote protein aggregation researchgate.net.
Research in Neurological Disorders, particularly Amyloidogenesis in Alzheimer's Disease
Protein misfolding and aggregation are central features of several neurodegenerative disorders, including Alzheimer's disease (AD) mdpi.comresearchgate.net. Amyloid-beta (Aβ) peptides, which accumulate in the brains of AD patients, undergo post-translational modifications, including the isomerization of aspartic acid residues frontiersin.orgnih.gov. Specifically, the isomerization of Asp7 in Aβ peptides (isoD7-Aβ) has been identified as a significant modification in AD and other types of dementia nih.govresearchgate.net. IsoD7-Aβ has been shown to influence Aβ aggregation and is considered a potential trigger for amyloid plaque formation frontiersin.org. Studies in transgenic mouse models of AD have investigated the effects of exogenously administered isoD7-Aβ on amyloidogenesis frontiersin.org. The presence and ratio of isomerized Aβ species in the brain are being investigated as potential indicators to distinguish the status of amyloidosis in the AD spectrum researchgate.net.
Exploration of this compound Derivatives in the Development of Bioactive Agents (e.g., Antimicrobials)
Dipeptides and their derivatives are being explored for their potential as bioactive agents. While the search results did not specifically detail research on this compound derivatives as antimicrobials, studies on other aspartic acid-containing peptides and amino acid conjugates suggest potential in this area researchgate.neteurjchem.com. For instance, a tetrapeptide containing aspartic acid (this compound-Asp-Tyr) has shown antimicrobial effects against certain pathogens . Additionally, conjugates of amino acids, including aspartic acid, with other chemical moieties like quinazolinones have been synthesized and evaluated for antimicrobial, antioxidant, and anti-inflammatory activities, demonstrating promising results researchgate.neteurjchem.com. These findings suggest that this compound derivatives could potentially be explored for similar bioactive properties.
Contributions to Understanding Protein Folding and Stability
The stability and folding of proteins are influenced by various factors, including the amino acid composition and post-translational modifications. Aspartic acid residues can play a role in protein structure and stability through various interactions, including hydrogen bonds and electrostatic interactions libretexts.orgnih.gov. Studies on specific proteins, such as Class A β-lactamases, have investigated the contribution of conserved this compound pairs to protein structure, function, and stability nih.gov. Mutations involving aspartic acid residues have been shown to impact protein stability and function nih.govnih.gov. The isomerization of aspartic acid residues can lead to changes in protein structure and can contribute to protein aggregation acs.orgresearchgate.net. Research utilizing techniques like massively parallel protein design and synthesis helps in understanding the determinants of protein stability, including the effects of specific amino acid substitutions like aspartic acid nih.gov.
Role of D-Aspartic Acid in Neurotransmission and Neuromodulation Research
D-aspartic acid (D-Asp), the enantiomer of L-aspartic acid, is an endogenous amino acid found in the nervous and neuroendocrine systems of vertebrates and invertebrates nih.govnih.gov. It is recognized for its important roles in nervous system development and hormone regulation nih.govnih.gov. D-Asp is considered a potential neurotransmitter or neuromodulator, with studies indicating its presence in synaptosomes and synaptic vesicles and its release upon stimulation nih.govnih.gov. It is known to activate NMDA-like receptors and may modulate other glutamate (B1630785) receptors nih.gov. Research suggests that D-Asp can influence glutamatergic neurotransmission and synaptic plasticity frontiersin.orgmdpi.com. Altered D-aspartate metabolism has also been implicated in neurological disorders like schizophrenia frontiersin.orgmdpi.com.
Development of Diagnostic and Analytical Tools Leveraging this compound Specificity
The unique chemical properties and biological roles of aspartic acid and this compound make them relevant in the development of diagnostic and analytical tools. While direct examples of tools specifically leveraging this compound specificity were not prominently found in the search results, the broader context of protein modifications involving aspartic acid and the analysis of dipeptides in biological samples highlight potential applications. For instance, the age-dependent accumulation of D-aspartic acid in proteins is used in forensic science for age estimation nih.gov. Analytical techniques like mass spectrometry and chromatography are crucial for identifying and quantifying aspartic acid modifications and dipeptides in biological samples grantome.comnih.gov. The study of post-translational modifications, including isoaspartate formation, often employs specific enzymatic or chemical labeling techniques coupled with mass spectrometry for detection and analysis grantome.com. The development of methods to detect and quantify specific peptide sequences or modifications, such as those involving this compound, could lead to new diagnostic markers or analytical assays.
Q & A
Q. Methodological Guidance
Identify Key Constructs : Focus on terms like “γ-secretase dynamics,” “this compound distance,” and “FIST model” using databases like PubMed and Academic Search Premier .
Categorize by Methodology : Separate structural (cryo-EM, X-ray crystallography) and dynamic (MD, NMR) studies.
Map Controversies : Highlight conflicting interpretations (e.g., catalytic vs. regulatory roles of this compound distance ).
Use Citation Tracking : Tools like Google Scholar’s “Cited by” feature identify seminal papers and emerging trends .
What statistical methods are recommended for analyzing this compound distance variability in molecular dynamics studies?
Q. Data Analysis
- Kernel Density Estimation (KDE) : Visualizes distance distribution trends across simulation trajectories.
- Principal Component Analysis (PCA) : Identifies dominant conformational modes influencing this compound separation .
- Bootstrapping : Quantifies uncertainty in distance averages, especially for heterogeneous ensembles .
- Report results with 95% confidence intervals and p-values from hypothesis testing (e.g., t-tests for mutant vs. wild-type comparisons) .
What are the implications of the FIST model in understanding this compound distance regulation?
Advanced Mechanistic Insight
The Flexible Interhelix Separation Theory (FIST) posits that γ-secretase activity is governed by transmembrane helix movements modulating this compound distance. Pathogenic mutations widen this distance, destabilizing the active site and reducing substrate cleavage efficiency . Researchers test this model by correlating structural data (e.g., cryo-EM maps) with enzymatic kinetics, providing a framework for drug discovery targeting conformational equilibria .
How can data reproducibility be ensured in studies measuring this compound distances across techniques?
Q. Methodological Rigor
- Standardize Protocols : Use identical buffer conditions and lipid compositions in cryo-EM and MD studies .
- Open Data Practices : Share simulation trajectories (via repositories like Zenodo) and raw cryo-EM micrographs.
- Cross-Validation : Compare results with orthogonal methods (e.g., Förster resonance energy transfer for distance validation) .
- Pre-register Analysis Plans : Detail statistical thresholds and exclusion criteria to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
